Quinoline, 2-pyrazinyl-
Overview
Description
Quinoline, 2-pyrazinyl- is a heterocyclic aromatic organic compound that consists of a quinoline ring fused with a pyrazine ring. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of Quinoline, 2-pyrazinyl- allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Quinoline, 2-pyrazinyl- is a derivative of quinoline, which has been recognized for its broad spectrum of bioactivity . The primary targets of quinoline derivatives are often proteins or enzymes that play crucial roles in various biological processes. For instance, some quinoline derivatives have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a tyrosine kinase receptor frequently overexpressed in most cancers .
Mode of Action
The interaction of quinoline derivatives with their targets often results in significant changes in the function of these targets. For example, when quinoline derivatives bind to VEGFR-2, they inhibit its activity, thereby disrupting vital angiogenic cellular signals, including endothelial cell survival, proliferation, migration, and vascular permeability .
Biochemical Pathways
The action of quinoline derivatives can affect various biochemical pathways. In the case of VEGFR-2 inhibition, the affected pathways are those involved in angiogenesis, a process critical for tumor growth and metastasis . By inhibiting VEGFR-2, quinoline derivatives can disrupt these pathways, potentially leading to reduced tumor growth and spread .
Result of Action
The molecular and cellular effects of quinoline derivatives’ action can be quite profound. For instance, by inhibiting VEGFR-2, these compounds can disrupt vital cellular signals, potentially leading to reduced endothelial cell survival, proliferation, and migration . This can result in reduced angiogenesis, which can, in turn, limit tumor growth and spread .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 2-pyrazinyl- can be achieved through several methods. One common approach involves the cyclization of 2-aminopyrazine with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of Quinoline, 2-pyrazinyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity. Green chemistry principles, such as solvent recycling and waste minimization, are also applied to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Quinoline, 2-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-2-pyrazinyl-oxide.
Reduction: Reduction of Quinoline, 2-pyrazinyl- can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2-pyrazinyl-oxide.
Reduction: Dihydro-quinoline-2-pyrazinyl.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Quinoline, 2-pyrazinyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anticancer properties and as a potential treatment for neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Quinoline, 2-pyrazinyl- can be compared with other similar compounds such as:
Quinoline: A simpler structure with a single quinoline ring, known for its antimalarial properties.
Quinoxaline: A compound with a fused benzene and pyrazine ring, used in the development of antibiotics and anticancer agents.
Isoquinoline: Similar to quinoline but with a different ring fusion, used in the synthesis of various pharmaceuticals.
Uniqueness: Quinoline, 2-pyrazinyl- is unique due to its dual ring structure, which provides a versatile platform for chemical modifications and enhances its biological activity. This dual ring system allows for a broader range of interactions with biological targets compared to simpler heterocyclic compounds.
Properties
IUPAC Name |
2-pyrazin-2-ylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-2-4-11-10(3-1)5-6-12(16-11)13-9-14-7-8-15-13/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPJJKVVKMSWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215144 | |
Record name | Quinoline, 2-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64858-32-8 | |
Record name | Quinoline, 2-pyrazinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064858328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 2-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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